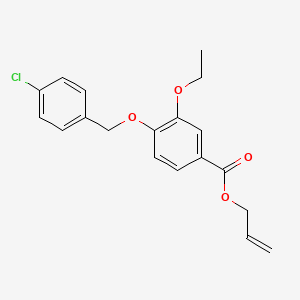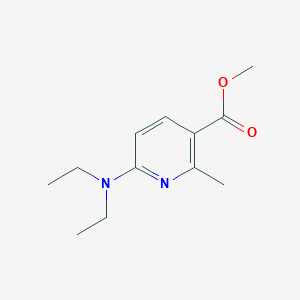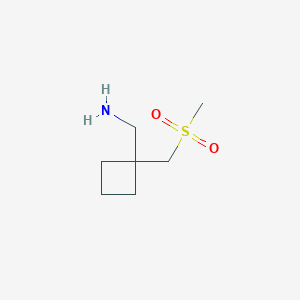
(1-((Methylsulfonyl)methyl)cyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((Methylsulfonyl)methyl)cyclobutyl)methanamine: is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique chemical structure, which includes a cyclobutyl ring substituted with a methanesulfonylmethyl group and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine typically involves the reaction of cyclobutylmethanamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclobutylmethanamine derivatives.
Scientific Research Applications
Chemistry: (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo various chemical modifications makes it a valuable tool for bioconjugation and labeling studies.
Medicine: The compound’s potential therapeutic properties are being explored in drug discovery and development. It may serve as a lead compound for the design of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- (1-(Methanesulfonyl)cyclobutyl)methanamine
- (1-(Methylsulfonyl)cyclopropyl)methanamine
- (1-(Methanesulfonyl)cyclopentyl)methanamine
Comparison: Compared to its analogs, (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine offers a unique combination of reactivity and stability. The cyclobutyl ring provides a balance between steric hindrance and flexibility, making it a versatile scaffold for various applications. Its methanesulfonyl group enhances its reactivity, allowing for diverse chemical modifications.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
[1-(methylsulfonylmethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)6-7(5-8)3-2-4-7/h2-6,8H2,1H3 |
InChI Key |
QDZUWUUVMDRQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1(CCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


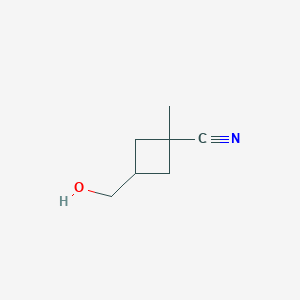
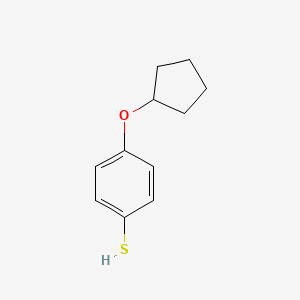
![1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13001859.png)
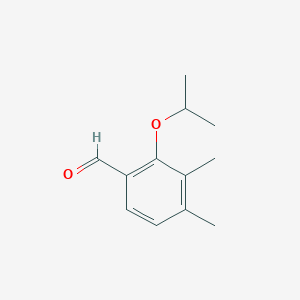
![(R)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B13001867.png)
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B13001868.png)
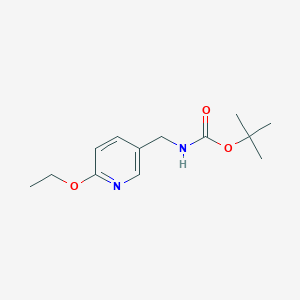
![N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13001878.png)

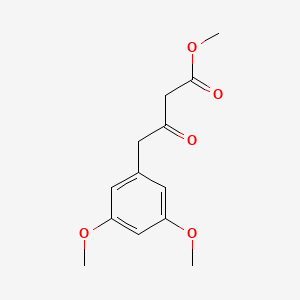
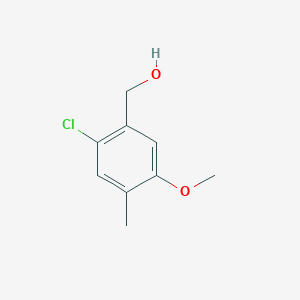
![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B13001901.png)
